2-[(4-Methoxyphenyl)methyl]azetidine
Description
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-9(3-5-11)8-10-6-7-12-10/h2-5,10,12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFCZZGVSCGEAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aza-Michael Addition Route
A recent study on azetidine derivatives describes the aza-Michael addition of heterocyclic amines to α,β-unsaturated esters containing azetidine moieties as an efficient synthetic method. Although this study focuses on various azetidine derivatives, the principle can be adapted for 2-[(4-Methoxyphenyl)methyl]azetidine by reacting a 4-methoxybenzylamine or its equivalent nucleophile with an azetidine-containing unsaturated ester.
- Reaction Conditions:
- Solvent: Typically inert solvents such as ethanol or methanol.
- Temperature: Room temperature to reflux depending on amine nucleophile.
- Time: 4–6 hours for completion.
- Yields: Moderate to good (53–73%) depending on the amine used.
- Advantages: Mild conditions, good functional group tolerance.
- Limitations: Requires availability of suitable azetidine unsaturated ester precursors.
Nucleophilic Substitution on Halogenated Azetidine Derivatives
A patented procedure outlines the synthesis of azetidine derivatives via nucleophilic substitution on halogenated azetidine intermediates. The key steps include:
- Step A: Formation of halogenated azetidinone intermediates in inert solvents (e.g., ethanol or methanol) often in the presence of alkali metal hydroxides at reflux.
- Step B: Reduction of azetidinones using lithium aluminum hydride in tetrahydrofuran (THF) at reflux.
- Step C: Nucleophilic substitution of the halogen atom by 4-methoxybenzylamine or related nucleophiles in inert solvents such as dichloromethane or THF, often with bases like triethylamine.
- Step D: Purification via recrystallization or chromatography.
This method allows for the direct introduction of the 4-methoxybenzyl group onto the azetidine ring nitrogen or carbon, depending on the substitution pattern.
- Reaction Conditions:
- Solvents: Ethanol, methanol, dichloromethane, THF.
- Temperature: 0 °C to reflux.
- Bases: Triethylamine or sodium hydrogen carbonate.
- Yields: Typically moderate to high, depending on reaction optimization.
- Advantages: Well-established, scalable, adaptable to various substituents.
- Limitations: Requires handling of strong reducing agents and moisture-sensitive reagents.
Reductive Amination and Ring Closure Approach
Another synthetic strategy involves the reductive amination of 4-methoxybenzaldehyde with azetidine or azetidine precursors, followed by ring closure to form the substituted azetidine. This method typically proceeds via:
- Formation of an imine intermediate between 4-methoxybenzaldehyde and an azetidine amine.
- Reduction of the imine to the corresponding amine using sodium borohydride or related reducing agents.
Cyclization under acidic or basic conditions to close the azetidine ring if starting from open-chain precursors.
-
- Solvents: Acetone, ethanol, or methanol.
- Temperature: Room temperature to mild heating.
- Reducing agents: Sodium borohydride.
- Yields: Moderate to good yields reported.
- Advantages: Straightforward, uses readily available reagents.
- Limitations: May require purification to remove side products.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Solvents | Temperature Range | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Aza-Michael Addition | Azetidine α,β-unsaturated ester + amines | Ethanol, Methanol | RT to reflux | 53–73 | Mild conditions, functional group tolerance | Requires specific precursors |
| Nucleophilic Substitution | Halogenated azetidinone + 4-methoxybenzylamine | Ethanol, Methanol, DCM, THF | 0 °C to reflux | Moderate to high | Scalable, adaptable | Use of strong reducing agents |
| Reductive Amination + Ring Closure | 4-Methoxybenzaldehyde + azetidine amine + NaBH4 | Acetone, Ethanol, Methanol | RT to mild heating | Moderate to good | Simple, readily available reagents | Possible side reactions, purification needed |
Detailed Research Findings
The aza-Michael addition method has been reported to yield azetidine derivatives with yields up to 73%, demonstrating the feasibility of introducing aromatic substituents such as 4-methoxybenzyl groups via nucleophilic addition to unsaturated azetidine esters.
The nucleophilic substitution approach is supported by patent literature describing stepwise synthesis involving halogenated intermediates, reductions, and substitutions under controlled conditions. The use of lithium aluminum hydride for reduction and triethylamine as a base is common.
The reductive amination strategy is a classical method for introducing benzyl substituents onto nitrogen-containing heterocycles. The imine formation followed by reduction and cyclization provides a versatile route, especially when direct substitution is challenging.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced azetidine derivatives, and substituted azetidines with diverse functional groups.
Scientific Research Applications
2-[(4-Methoxyphenyl)methyl]azetidine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)methyl]azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain in the four-membered azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. This reactivity is harnessed in the design of bioactive molecules and polymers, where the azetidine ring can undergo ring-opening polymerization or other transformations to achieve the desired effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Key Observations :
- In contrast, the 4-fluorophenyl group in compound 32g () withdraws electrons, which could alter reactivity in nucleophilic substitution reactions .
- Steric Considerations : The benzyloxy group in 32g introduces steric hindrance, possibly reducing metabolic degradation rates compared to the less bulky target compound .
- Ring Strain : Azetidines inherently exhibit higher ring strain than five- or six-membered heterocycles, which may increase reactivity in ring-opening reactions.
Physicochemical and Spectral Properties
The table below compares NMR data and physical properties from the evidence:
Biological Activity
The compound 2-[(4-Methoxyphenyl)methyl]azetidine is a member of the azetidine family, which are five-membered heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, examining its potential therapeutic applications, mechanisms of action, and relevant case studies.
Overview of Azetidine Compounds
Azetidines and their derivatives have garnered significant interest due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anti-cancer, and enzyme inhibitory properties. The unique structural features of azetidines allow them to interact with various biological targets, making them valuable in medicinal chemistry.
1. Antimicrobial Activity
Research indicates that azetidine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that certain azetidine compounds possess significant activity against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of critical enzymes.
- Case Study : A recent investigation into azetidinone derivatives demonstrated effective inhibition against Mycobacterium tuberculosis, with some compounds achieving minimal inhibitory concentrations (MIC) as low as 0.78 µg/mL .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 4f | 1.56 | Antitubercular |
| 4g | 0.78 | Antitubercular |
2. Anti-inflammatory Activity
Azetidine derivatives have also been evaluated for their anti-inflammatory properties. These compounds can inhibit the activity of phospholipase A2 (PLA2), an enzyme involved in the inflammatory response.
- Research Findings : In vivo studies on azetidinone derivatives indicated a reduction in inflammation markers in animal models, suggesting potential for therapeutic use in inflammatory diseases .
3. Anticancer Potential
The anticancer activity of azetidine derivatives has been a focal point in recent research. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Study Insights : A study highlighted that specific azetidine analogs could effectively induce apoptosis in cancer cell lines, showcasing their potential as anticancer agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many azetidine derivatives inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular processes.
- Receptor Interaction : Some compounds may act as ligands for specific receptors, modulating signaling pathways crucial for cell survival and proliferation.
- Structural Modifications : The presence of substituents like the methoxy group enhances lipophilicity and alters binding affinities to biological targets.
Comparative Analysis with Other Azetidine Derivatives
To better understand the biological activity of this compound, it is beneficial to compare it with other related compounds.
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | Significant | Promising |
| 1-(4-fluorophenyl)-azetidine | High | Moderate | Moderate |
| 3-(pyridin-3-yl)-azetidine | Low | High | Significant |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(4-Methoxyphenyl)methyl]azetidine, and how can researchers optimize reaction conditions to improve yield?
- Methodological Answer : Begin with nucleophilic substitution or reductive amination to construct the azetidine ring. Use polar aprotic solvents (e.g., DCM) and catalysts like Pd/C for hydrogenation steps . Monitor reaction progress via TLC or LC-MS. Optimize yield by adjusting stoichiometry (e.g., 1.2–1.5 equivalents of 4-methoxybenzyl chloride) and temperature (40–60°C). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Structural Analysis : Use H/C NMR to confirm substituent positions and ring conformation. X-ray crystallography (if crystalline) resolves bond angles and steric effects .
- Electronic Properties : Conduct DFT calculations (e.g., B3LYP/6-31G*) to map electron density, HOMO-LUMO gaps, and charge distribution. Validate with UV-Vis spectroscopy .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile intermediates .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow EPA guidelines for organic azetidine derivatives .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported pharmacological data for this compound derivatives?
- Methodological Answer :
- Data Integration : Combine QSAR models with molecular docking (AutoDock Vina) to assess binding affinity variations across receptor isoforms .
- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., solvent polarity in bioassays) . Reference NIST thermodynamic data for validation .
Q. What experimental designs are optimal for investigating the compound’s reaction mechanisms under varying catalytic conditions?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow spectroscopy to monitor intermediate formation. Vary catalysts (e.g., Pd vs. Ni) and track rate constants .
- Isotopic Labeling : Introduce C or H at the azetidine nitrogen to trace mechanistic pathways via MS/MS fragmentation .
Q. How can researchers address discrepancies in solubility and stability data across different solvent systems?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method with HPLC quantification. Test solvents with varying Hansen solubility parameters (e.g., DMSO, THF, ethanol) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and analyze degradation products via GC-MS. Correlate with computational hydration-free energy models .
Q. What strategies enable the development of novel analytical methods for detecting trace impurities in this compound?
- Methodological Answer :
- Hyphenated Techniques : Couple UPLC with high-resolution MS (Q-TOF) for impurity profiling. Use CAD (charged aerosol detection) for non-UV-active species .
- Method Validation : Follow ICH Q2(R1) guidelines for linearity, LOD/LOQ, and precision. Cross-validate with NMR spectroscopy .
Q. How can the compound’s potential in asymmetric catalysis be systematically explored?
- Methodological Answer :
- Chiral Resolution : Synthesize enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones) and test catalytic efficiency in asymmetric aldol reactions .
- Theoretical Framework : Apply frontier molecular orbital theory to predict stereoselectivity, guided by DFT-computed transition states .
Theoretical and Methodological Frameworks
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
